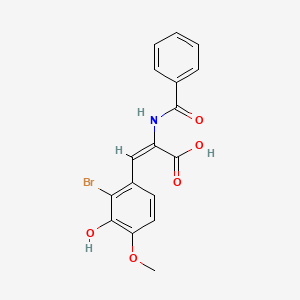
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamido group, a bromo-substituted phenyl ring, and a prop-2-enoic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation and Methoxylation:
Formation of the Prop-2-enoic Acid Moiety: This involves the reaction of the substituted phenyl compound with acrylic acid or its derivatives under suitable conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-benzamido-3-(2-chloro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-fluoro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-iodo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the benzamido group, hydroxyl, and methoxy substituents further enhances its potential for diverse applications.
Eigenschaften
CAS-Nummer |
6284-38-4 |
|---|---|
Molekularformel |
C17H14BrNO5 |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H14BrNO5/c1-24-13-8-7-11(14(18)15(13)20)9-12(17(22)23)19-16(21)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,19,21)(H,22,23)/b12-9+ |
InChI-Schlüssel |
TYPNITVHOXISAO-FMIVXFBMSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)Br)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


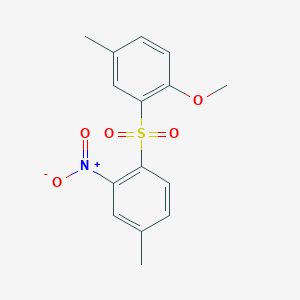
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)

![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
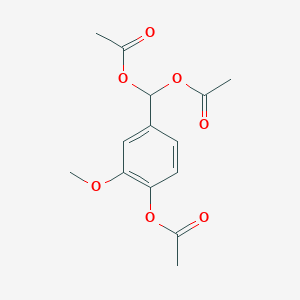

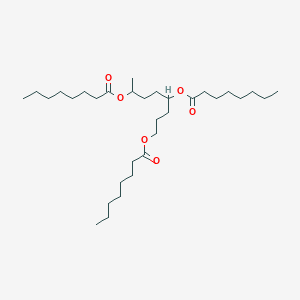
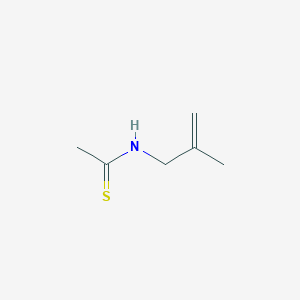
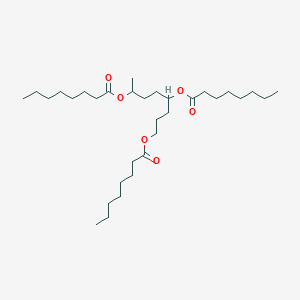
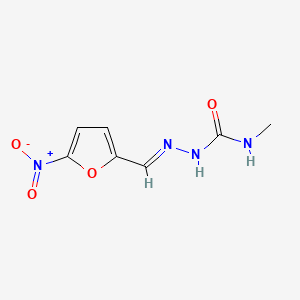
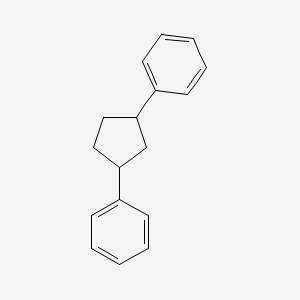
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)


